AP30663

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

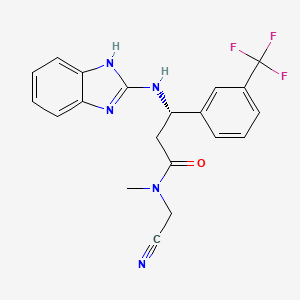

Molekularformel |

C20H18F3N5O |

|---|---|

Molekulargewicht |

401.4 g/mol |

IUPAC-Name |

(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide |

InChI |

InChI=1S/C20H18F3N5O/c1-28(10-9-24)18(29)12-17(13-5-4-6-14(11-13)20(21,22)23)27-19-25-15-7-2-3-8-16(15)26-19/h2-8,11,17H,10,12H2,1H3,(H2,25,26,27)/t17-/m0/s1 |

InChI-Schlüssel |

KPVQYQOKIIKXMI-KRWDZBQOSA-N |

Isomerische SMILES |

CN(CC#N)C(=O)C[C@@H](C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=CC=CC=C3N2 |

Kanonische SMILES |

CN(CC#N)C(=O)CC(C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=CC=CC=C3N2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biological Function of KCa2 Channels in Cardiac Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological function of small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels, in cardiac tissue. It delves into their electrophysiological properties, roles in cardiac health and disease, and the intricate signaling pathways that govern their activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cardiovascular research and drug development.

Introduction to KCa2 Channels in the Heart

Small-conductance calcium-activated potassium (KCa2) channels are a family of ion channels that are gated solely by intracellular calcium ions (Ca²⁺), playing a crucial role in coupling intracellular Ca²⁺ signaling to membrane potential.[1][2] In the heart, these channels are critical for regulating cardiac excitability and repolarization.[2] The KCa2 channel family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.[2][3] All three isoforms are expressed in the human heart, with their distribution and density varying between cardiac chambers and cell types.[1][2]

Electrophysiological Role and Cardiac Function

KCa2 channels are key contributors to the repolarization phase of the cardiac action potential (AP), particularly in the atria.[4][5] Their activation by intracellular Ca²⁺ leads to an outward potassium current (IKCa) that helps to restore the resting membrane potential.

Key Functions:

-

Action Potential Duration (APD) Modulation: By contributing to the late phase of repolarization, KCa2 channels influence the overall duration of the action potential. Inhibition of these channels has been shown to prolong the APD, especially in atrial myocytes.[1][6]

-

Suppression of Afterdepolarizations: KCa2 channels help to prevent the occurrence of early and delayed afterdepolarizations (EADs and DADs), which are aberrant depolarizations that can trigger cardiac arrhythmias.[6]

-

Atrial versus Ventricular Roles: KCa2 channels are more prominently expressed and have a more significant functional role in the atria compared to the ventricles.[7][8] This atrial-selective nature has made them an attractive target for the development of anti-arrhythmic drugs specifically for atrial fibrillation.[4][8]

Quantitative Data on KCa2 Channels in Cardiac Tissue

The following tables summarize key quantitative data regarding the properties and expression of KCa2 channel subtypes in cardiac tissue.

Table 1: Biophysical and Pharmacological Properties of KCa2 Channel Subtypes

| Property | KCa2.1 (SK1) | KCa2.2 (SK2) | KCa2.3 (SK3) | Reference(s) |

| Single-Channel Conductance | 4–14 pS | 4–14 pS | 4–14 pS | [7][9] |

| Apamin Sensitivity (IC₅₀) | ~1-12 nM | ~30-140 pM | ~0.6-4.0 nM | [1][4] |

| Ca²⁺ Sensitivity (EC₅₀) | ~300–700 nM | ~300–700 nM | ~300–700 nM | [9][10] |

Table 2: Relative mRNA Expression of KCa2 Subtypes in Human Cardiac Tissue

| Tissue | KCa2.1 (KCNN1) | KCa2.2 (KCNN2) | KCa2.3 (KCNN3) | Reference(s) |

| Healthy Atria | Higher than ventricle | Higher than KCa2.1 | Higher than KCa2.1 | [5][11] |

| Healthy Ventricle | Lower than atria | Similar to atria | Similar to atria | [5][11] |

| Atrial Fibrillation | Reduced | Reduced | Reduced | [12] |

| Heart Failure (Ventricle) | - | - | Significantly Increased | [5] |

Role in Cardiac Pathophysiology

Alterations in the expression and function of KCa2 channels are implicated in several cardiovascular diseases.

-

Atrial Fibrillation (AF): In patients with chronic AF, the expression of KCa2 channels is often downregulated.[12] This reduction can contribute to the electrical remodeling observed in AF, including the prolongation of the action potential.[12] Paradoxically, both increased and decreased KCa2 channel function can be pro-arrhythmic.[1]

-

Heart Failure: In heart failure, there is evidence of increased ventricular expression of KCa2.3, which may be a compensatory mechanism.[5]

-

Cardiac Hypertrophy: Upregulation of KCa2 currents has been observed in some models of cardiac hypertrophy.[8]

Signaling Pathways Regulating KCa2 Channels

The activity of KCa2 channels is tightly regulated by a complex network of signaling molecules. The primary activator is intracellular Ca²⁺, which acts via the constitutively bound protein calmodulin (CaM).[3] Several protein kinases also modulate channel function, providing a mechanism for dynamic regulation in response to various physiological stimuli.

Calmodulin (CaM) Activation Pathway

Calmodulin is a ubiquitous Ca²⁺-sensing protein that is essential for the activation of KCa2 channels. The C-lobe of CaM is constitutively bound to the calmodulin-binding domain (CaMBD) on the C-terminus of the KCa2 channel alpha subunit. When intracellular Ca²⁺ levels rise, Ca²⁺ binds to the N-lobe of CaM, triggering a conformational change that leads to the opening of the channel pore.[3]

Regulation by Protein Kinases

Protein kinases play a crucial role in modulating the activity and trafficking of KCa2 channels.

-

Protein Kinase A (PKA): PKA has been shown to phosphorylate KCa2 channels, which can lead to a decrease in their surface expression.[8] This provides a mechanism for the downregulation of IKCa in response to adrenergic stimulation.

-

Protein Kinase C (PKC): PKC activation can lead to the internalization of KCa2 channels, thereby reducing their current density.[3][6] This pathway is implicated in the downregulation of KCa2 channels in certain pathological conditions.

-

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII can phosphorylate KCa2 channels, leading to an upregulation of their current.[8] This kinase is a key mediator of Ca²⁺-dependent signaling in the heart, and its modulation of KCa2 channels contributes to the complex regulation of cardiac electrophysiology.

Experimental Protocols for Studying KCa2 Channels

This section provides detailed methodologies for key experiments used to investigate the function and regulation of KCa2 channels in cardiac tissue.

Patch-Clamp Electrophysiology to Record IKCa

This protocol describes the whole-cell patch-clamp technique to isolate and record apamin-sensitive KCa2 currents in isolated cardiomyocytes.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. The CaMKII phosphorylation site Thr1604 in the CaV1.2 channel is involved in pathological myocardial hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII) Regulates Cardiac Sodium Channel NaV1.5 Gating by Multiple Phosphorylation Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PKA-mediated phosphorylation of the human K(ATP) channel: separate roles of Kir6.2 and SUR1 subunit phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cardiac L-type calcium channels by protein kinase C phosphorylation of two sites in the N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KCA2.2 (KCNN2): A PHYSIOLOGICALLY AND THERAPEUTICALLY IMPORTANT POTASSIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ca2+/calmodulin-dependent protein kinase II (CaMKII) regulates cardiac sodium channel NaV1.5 gating by multiple phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunofluorescence protocol for frozen sections [sites.wustl.edu]

- 12. blog.cellsignal.com [blog.cellsignal.com]

AP30663: A Novel KCa2 Channel Inhibitor for Atrial Fibrillation

A Technical Whitepaper on the Discovery, Mechanism of Action, and Clinical Development of a First-in-Class Antiarrhythmic Agent

Introduction

Atrial fibrillation (AF) is the most prevalent cardiac arrhythmia globally, posing a significant risk for stroke, heart failure, and mortality.[1][2] Current pharmacological treatments for AF are often limited by incomplete efficacy and the risk of serious adverse effects, including proarrhythmia.[3][4] This has driven the pursuit of novel therapeutic targets that are more selective for atrial tissue.[3] Small conductance calcium-activated potassium (KCa2 or SK) channels have emerged as a promising new target for AF treatment.[1][2][5][6] AP30663 is a first-in-class small molecule inhibitor of KCa2 channels currently in clinical development for the pharmacological conversion of AF to normal sinus rhythm.[1][3][5][6] This document provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound.

Discovery and Rationale

Genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) in the genes encoding for KCa2 channels (KCNN2 and KCNN3) that are highly associated with an increased risk of AF.[1][2] Further research has shown that the AF-associated SNP rs13376333 in KCNN3 is linked to increased mRNA expression of this gene in human atrial tissue.[1][2][5][7] This suggests that elevated KCa2 channel expression in the atria may contribute to the pathophysiology of AF, providing a strong rationale for the development of KCa2 channel inhibitors as a novel therapeutic strategy.[1][2][6] this compound was developed as a selective inhibitor of these channels.[6][8]

Mechanism of Action

This compound functions as a negative allosteric modulator of KCa2 channels.[1][2][5][7] Its primary mechanism involves inhibiting all three subtypes of KCa2 channels (KCa2.1, KCa2.2, and KCa2.3).[3] The inhibitory effect is achieved by shifting the calcium activation curve of the KCa2.3 channel to the right, which means a higher intracellular calcium concentration is required to open the channel.[1][2][5][7] By inhibiting these potassium channels, which play a more significant role in the atria compared to the ventricles, this compound prolongs the atrial action potential duration and, consequently, the atrial effective refractory period (AERP).[1][2][3] This prolongation of the refractory period is a well-established anti-arrhythmic mechanism that can terminate and prevent the recurrence of AF.[1]

Preclinical Development

The efficacy and selectivity of this compound were evaluated in a series of preclinical studies involving in vitro electrophysiology and in vivo animal models.

In Vitro Electrophysiology

Ion Channel Selectivity: this compound demonstrated selectivity for KCa2 channels over other cardiac ion channels, including the hERG (Kv11.1) channel, which is often associated with proarrhythmic effects.[1][2][3]

| Ion Channel | IC50 (µM) |

| KCa2 Channels | ~1 |

| hKV11.1a (IKr) (Automated Patch-Clamp) | 15.1 ± 2.1 |

| hKV11.1a/b (Manual Patch-Clamp) | 4.0 ± 1.5 |

| Table 1: Ion Channel Selectivity Profile of this compound.[1][2][3] |

Experimental Protocol: Whole-Cell Patch-Clamp Recordings

-

Cell Line: Human Embryonic Kidney (HEK) cells stably expressing human KCa2 channels or hKv11.1a/b channels.[1][2][7]

-

Method: Whole-cell and inside-out patch-clamp recordings were performed.[1][2][5][7]

-

Procedure: Currents were elicited by applying a depolarizing voltage ramp protocol. The effect of increasing concentrations of this compound was investigated.[7]

-

Data Analysis: Data were analyzed using software such as PatchMaster or Sophion QPatch Assay Software and GraphPad Prism.[1]

-

Solutions: this compound was dissolved in DMSO for in vitro experiments, with the final DMSO concentration kept at or below 0.1%.[1][6]

In Vivo Animal Studies

Rodent Models: In anesthetized rats, this compound demonstrated a dose-dependent prolongation of the AERP.[1][2][5][7]

| Dose of this compound (mg/kg) | Change in AERP (% of baseline) |

| 5 | 130.7 ± 5.4 |

| 10 | 189.9 ± 18.6 |

| Table 2: Effect of this compound on AERP in Anesthetized Rats.[1][2][5][7] |

In isolated perfused guinea pig hearts, this compound also significantly prolonged the AERP in a concentration-dependent manner with minimal effects on the QT interval.[1][2][5][7]

Porcine Model of Atrial Fibrillation: In conscious pigs with tachy-pacing induced, vernakalant-resistant AF, this compound was effective in converting AF to sinus rhythm and preventing its reinduction.[3][9] A free plasma concentration of 1.0–1.4 µM, achieved at a dose of 5 mg/kg, was associated with a greater than 30 ms (B15284909) increase in AERP and conversion of AF.[9]

Experimental Protocol: In Vivo Electrophysiology in Pigs

-

Animal Model: Healthy pigs with implanted pacemakers.[9]

-

Procedure: Increasing doses of this compound (0, 5, 10, 15, 20, and 25 mg/kg) were administered to assess effects on right AERP and ECG parameters.[9] For AF conversion studies, AF was induced by atrial tachy-pacing.[9]

-

Data Collection: Holter monitors were used for continuous ECG recording. Blood samples were collected to determine pharmacokinetic parameters.[9]

-

Solutions: For in vivo experiments, this compound was dissolved in a vehicle of 50% polyethylene (B3416737) glycol (PEG) 400 and 50% sterile saline.[6]

Clinical Development

This compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase 1 Studies

The first-in-human study involved single ascending intravenous doses of this compound in healthy male volunteers.[3][10][11] The drug was generally safe and well-tolerated.[3][10] The most common adverse events were mild and transient infusion site reactions.[10][12] A dose-proportional pharmacokinetic profile was observed with a terminal half-life of approximately 3-5 hours.[3][10][12] A concentration-dependent increase in the corrected QT (QTcF) interval was observed.[3][10]

| Dose of this compound | Maximum Mean QTcF Prolongation (ms) |

| Highest dose in first-in-human study | 18.8 ± 4.3 |

| 6 mg/kg | 45.2 |

| 8 mg/kg | 50.4 |

| Table 3: QTcF Prolongation in Phase 1 Studies with this compound in Healthy Volunteers.[3][10][12] |

The QT effect is believed to be due to off-target inhibition of the hERG channel.[4]

Phase 2 Clinical Trial

A Phase 2 trial evaluated the efficacy of this compound for the cardioversion of recent-onset AF (duration ≤ 7 days).[13][14] Patients were randomized to receive a single intravenous infusion of this compound (3 mg/kg or 5 mg/kg) or placebo.[13][14] The trial was prematurely discontinued (B1498344) due to slow enrollment during the COVID-19 pandemic.[13]

The primary endpoint was the conversion of AF to sinus rhythm within 90 minutes of the start of the infusion.[4][13][14]

| Treatment Group | Number of Patients | Conversion Rate (%) | Mean Time to Conversion (minutes) |

| Placebo | 25 | 0 | N/A |

| This compound (3 mg/kg) | 12 | 42 | 47 |

| This compound (5 mg/kg) | 22 | 55 | 41 |

| Table 4: Efficacy of this compound in a Phase 2 Trial for Cardioversion of Atrial Fibrillation.[13][14] |

Bayesian analysis demonstrated a greater than 99.9% probability of superiority for both doses of this compound over placebo.[4][13][14] The treatment was well-tolerated, with no ventricular arrhythmias observed.[4][13][14] A transient increase in the QTcF interval was noted, with a maximum mean effect of 37.7 ms for the 5 mg/kg dose.[13]

Conclusion and Future Directions

This compound represents a novel and promising approach to the pharmacological cardioversion of atrial fibrillation. Its mechanism of action, targeting the KCa2 channels that are more functionally important in the atria, offers the potential for improved atrial selectivity. Preclinical studies have consistently demonstrated its ability to prolong the AERP and convert AF. The Phase 2 clinical trial provided proof-of-concept for its efficacy in humans.[14]

While a transient prolongation of the QT interval has been observed, attributed to off-target hERG inhibition, no ventricular arrhythmias were reported in the clinical trials.[4][13][14] Further clinical development is warranted to fully establish the risk-benefit profile of this compound and to determine its place in the management of atrial fibrillation.[3][10][13] The successful demonstration of KCa2 channel inhibition as a viable antiarrhythmic strategy paves the way for the development of other compounds in this class, including oral formulations for the maintenance of sinus rhythm.[4][14]

References

- 1. Mechanisms of Action of the KCa2-Negative Modulator this compound, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of Action of the KCa2-Negative Modulator this compound, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man [frontiersin.org]

- 3. First Clinical Study with this compound ‐ a KCa2 Channel Inhibitor in Development for Conversion of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acesionpharma.com [acesionpharma.com]

- 5. Mechanisms of Action of the KCa2-Negative Modulator this compound, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. labiotech.eu [labiotech.eu]

- 9. researchgate.net [researchgate.net]

- 10. First Clinical Study with this compound - a KCa 2 Channel Inhibitor in Development for Conversion of Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A phase 1 trial of this compound, a KCa2 channel inhibitor in development for conversion of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. acesionpharma.com [acesionpharma.com]

AP30663: A Negative Allosteric Modulator of KCa2 Channels for Atrial Fibrillation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AP30663 is a novel, small-molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels, currently under clinical investigation as a potential therapeutic for atrial fibrillation (AF).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action, electrophysiological profile, preclinical efficacy, and clinical development of this compound. This compound acts as a negative allosteric modulator of KCa2 channels, decreasing their sensitivity to intracellular calcium.[1][2] This mode of action leads to a prolongation of the atrial refractory period with minimal effects on ventricular repolarization, offering a potentially safer antiarrhythmic profile.[1][2][3] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound exerts its antiarrhythmic effects by inhibiting the KCa2 current in a concentration-dependent manner.[1][2] It targets all three subtypes of the KCa2 channel family (KCa2.1, KCa2.2, and KCa2.3) with a slightly lower potency for KCa2.1.[1][2] The primary mechanism of inhibition is through negative allosteric modulation.[1][2] this compound binds to the KCa2 channel and reduces its sensitivity to intracellular calcium, a key activator of the channel.[1][2][4] This is evidenced by a rightward shift in the Ca2+-activation curve of the channel in the presence of this compound.[1][3][5] By decreasing the channel's responsiveness to calcium, this compound effectively reduces the outward potassium current during an action potential, leading to a prolongation of the atrial effective refractory period (AERP).[1][3]

Figure 1: Signaling pathway of this compound-mediated KCa2 channel modulation.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of KCa2 channels with selectivity over other key cardiac ion channels.

| Target | Cell Line | Method | IC50 (µM) | Reference |

| KCa2.1 | HEK | Automated Patch Clamp | 2.29 ± 0.22 | [1][2] |

| KCa2.2 | HEK | Automated Patch Clamp | 1.46 ± 0.28 | [1][2] |

| KCa2.3 | HEK | Automated Patch Clamp | 1.09 ± 0.09 | [1][2] |

| hKV11.1a (hERG) | CHO | Automated Patch Clamp | 15.1 ± 2.1 | [1] |

| hKV11.1a/b (hERG) | HEK | Manual Patch Clamp (35°C) | 4.0 ± 1.5 | [1] |

| CaV1.2 | HEK | Automated Patch Clamp | >30 (4±7% inhibition) | [1] |

| NaV1.5 (peak) | HEK | Automated Patch Clamp | >10 (4±1% inhibition) | [1] |

| Kir3.1/Kir3.4 (IKACh) | Xenopus oocytes | Two-electrode voltage clamp | No significant effect at 10 µM | [1] |

| KV1.5 (IKur) | Xenopus oocytes | Two-electrode voltage clamp | No significant effect at 10 µM | [1] |

| KV7.1/KCNE1 (IKs) | Xenopus oocytes | Two-electrode voltage clamp | No significant effect at 10 µM | [1] |

| KV4.3/KChiP2 (Ito) | Xenopus oocytes | Two-electrode voltage clamp | No significant effect at 10 µM | [1] |

| Kir2.1 (IK1) | Xenopus oocytes | Two-electrode voltage clamp | No significant effect at 10 µM | [1] |

Ex Vivo and In Vivo Efficacy

Preclinical studies in various animal models demonstrate the efficacy of this compound in prolonging atrial refractoriness.

| Species | Model | Dosage | Effect on AERP | Effect on QT Interval | Reference |

| Guinea Pig | Isolated Perfused Heart | 1, 3, 10 µM | Concentration-dependent increase | Minor effect | [1][3] |

| Rat | Anesthetized, In Vivo | 5 mg/kg | 130.7 ± 5.4% of baseline / 143% of TMC | Not specified | [1][2][3] |

| Rat | Anesthetized, In Vivo | 10 mg/kg | 189.9 ± 18.6% of baseline / 250% of TMC | Not specified | [1][2][3] |

| Pig | Conscious, In Vivo | 5 mg/kg | >30 ms (B15284909) increase | Little effect | [6] |

Clinical Trial Efficacy (Phase 2)

This compound has shown efficacy in converting recent-onset AF to sinus rhythm in a Phase 2 clinical trial.

| Treatment Group | N | Conversion Rate within 90 min | Mean Time to Conversion (min) | Reference |

| This compound (3 mg/kg) | 12 | 42% | 47 ± 23 | [7][8] |

| This compound (5 mg/kg) | 22 | 55% | 41 ± 24 | [7][8] |

| Placebo | 25 | 0% | N/A | [7][8] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell and Inside-Out Patch Clamp

-

Objective: To determine the potency and mechanism of action of this compound on KCa2 channels.

-

Cell Lines: HEK cells stably expressing human KCa2.1, KCa2.2, or KCa2.3 channels, and CHO cells stably expressing hKV11.1.[1]

-

Methodology:

-

Whole-Cell Recordings: Conducted using an automated patch-clamp system (Qpatch 16).[1] Currents were elicited by a depolarizing voltage ramp protocol from -80 mV to +80 mV for 200 ms from a holding potential of 0 mV in symmetrical K+ solutions.[1][5]

-

Inside-Out Recordings: Performed on HEK cells stably expressing human KCa2.3 channels using a HEKA EPC9 amplifier and Patchmaster software.[1] This configuration allows for the application of different free calcium concentrations to the intracellular side of the membrane in the absence and presence of this compound to determine the effect on the Ca2+-activation curve.[4]

-

-

Data Analysis: Concentration-response curves were generated to calculate IC50 values. For inside-out recordings, calcium activation curves were plotted to determine the EC50 for calcium activation.[1]

Figure 2: Workflow for in vitro electrophysiological characterization of this compound.

Ex Vivo Model: Isolated Perfused Guinea Pig Heart

-

Objective: To assess the effect of this compound on atrial and ventricular electrophysiology.

-

Animal Model: Female guinea pigs.[1]

-

Methodology:

-

Hearts were excised and retrogradely perfused with Krebs-Henseleit solution via the aorta in a Langendorff setup.[1]

-

ECG was recorded using three electrodes placed near the heart.[1]

-

A pacing electrode on the right atrium was used to stimulate the atria and measure the atrial effective refractory period (AERP).[1]

-

After baseline recordings, hearts were perfused with increasing concentrations of this compound (1, 3, and 10 µM) for 20-minute intervals.[1]

-

-

Data Analysis: Changes in AERP and QT interval were measured and compared to baseline and time-matched controls.[1]

In Vivo Model: Anesthetized Rat Electrophysiology

-

Objective: To evaluate the in vivo efficacy of this compound on the AERP.

-

Animal Model: Male Sprague-Dawley rats.[1]

-

Methodology:

-

Rats were anesthetized, and a catheter was inserted for drug infusion and intracardiac pacing.[1][2]

-

Baseline AERP recordings were made.[1]

-

Increasing doses of this compound (5 and 10 mg/kg) or vehicle were administered intravenously.[1][2]

-

AERP was measured at multiple time points after each injection.[1]

-

-

Data Analysis: AERP values were expressed as a percentage of baseline or time-matched control values.[1][2]

Figure 3: Logical flow of preclinical in vivo evaluation of this compound.

Safety and Tolerability

Preclinical Safety

In preclinical studies, this compound was generally well-tolerated. An Irwin test in mice with a 10 mg/kg intravenous dose showed no central nervous system-related adverse effects.[1] However, at high doses in safety animal studies, tremors and ataxia have been observed, which are known effects of KCa2 channel inhibition.[9]

Clinical Safety

In Phase 1 and 2 clinical trials, this compound was found to be safe and well-tolerated.[7][10] The most common adverse events were mild and transient infusion site reactions.[10] A key observation was a transient, dose-dependent increase in the corrected QT (QTc) interval.[7][9] This effect is believed to be due to off-target inhibition of the hERG (KV11.1) channel, rather than the on-target KCa2 inhibition.[7][9] Importantly, no ventricular arrhythmias were observed in the clinical trials.[7][9]

Conclusion

This compound is a first-in-class negative allosteric modulator of KCa2 channels with a promising profile for the treatment of atrial fibrillation. Its mechanism of action, which involves decreasing the calcium sensitivity of KCa2 channels, leads to a functionally atrial-selective prolongation of the effective refractory period.[1] Preclinical data robustly support this profile, and Phase 2 clinical data have provided proof-of-concept for its efficacy in converting AF to sinus rhythm.[7] While off-target hERG inhibition leading to QTc prolongation has been observed, the overall safety profile to date supports continued development.[7][9] this compound represents a novel and targeted approach to AF therapy, and further clinical investigation is warranted to fully establish its therapeutic potential.

References

- 1. Mechanisms of Action of the KCa2-Negative Modulator this compound, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of Action of the KCa2-Negative Modulator this compound, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man [frontiersin.org]

- 3. Mechanisms of Action of the KCa2-Negative Modulator this compound, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. acesionpharma.com [acesionpharma.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of the KCa2 potassium channel in atrial fibrillation: a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. First Clinical Study with this compound - a KCa 2 Channel Inhibitor in Development for Conversion of Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Small-Conductance Calcium-Activated Potassium (KCa2) Channels in the Pathophysiology of Atrial Fibrillation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atrial fibrillation (AF) remains the most common sustained cardiac arrhythmia, posing a significant burden on healthcare systems worldwide. Current therapeutic strategies are often limited by incomplete efficacy and the risk of proarrhythmic side effects. Emerging evidence has identified the small-conductance calcium-activated potassium (KCa2 or SK) channels as a promising, potentially atrial-selective, therapeutic target for the management of AF. This technical guide provides an in-depth overview of the critical role of KCa2 channels in the pathophysiology of AF, presenting key quantitative data, detailed experimental protocols for their study, and a focus on the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to advance novel anti-arrhythmic therapies.

Introduction to KCa2 Channels and Atrial Fibrillation

KCa2 channels are a family of potassium channels gated by intracellular calcium (Ca²⁺), not by voltage.[1][2] They are crucial in coupling intracellular Ca²⁺ dynamics with the cell membrane potential.[3] Three subtypes, KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), are encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.[4] In the heart, these channels are more functionally prominent in the atria compared to the ventricles, a characteristic that makes them an attractive target for developing atrial-selective anti-arrhythmic drugs with a reduced risk of ventricular proarrhythmia.[5]

Atrial fibrillation is characterized by chaotic and rapid electrical impulses in the atria, leading to an irregular and often fast heart rate. The pathophysiology of AF is complex, involving electrical and structural remodeling of the atria. This remodeling creates a substrate that promotes the initiation and perpetuation of the arrhythmia. Key features of this remodeling include a shortening of the atrial action potential duration (APD) and the effective refractory period (ERP), which facilitates the maintenance of re-entrant circuits that drive AF.

KCa2 Channels in the Pathophysiology of Atrial Fibrillation

KCa2 channels play a significant role in the repolarization phase of the atrial action potential. Their activation by intracellular Ca²⁺ contributes to the outward potassium current that helps to restore the resting membrane potential. In the context of AF, the function and expression of KCa2 channels are often dysregulated.

Genome-wide association studies (GWAS) have identified variants in the KCNN3 gene as being associated with an increased risk of AF.[6] While some studies report a downregulation of KCa2 channel expression in patients with chronic AF, others suggest an increase in the KCa2 current (IK,Ca) due to enhanced Ca²⁺ sensitivity and trafficking of the channels to the cell membrane.[7][8] This apparent contradiction may be explained by the complex and stage-dependent nature of atrial remodeling in AF.

Inhibition of KCa2 channels has been shown to prolong the atrial APD and ERP, which is a key mechanism for terminating re-entrant arrhythmias.[9] This effect is thought to be more pronounced in atrial tissue due to the higher functional expression of KCa2 channels compared to ventricular tissue.

Quantitative Data on KCa2 Channels in Atrial Fibrillation

The following tables summarize key quantitative findings from various studies on the role of KCa2 channels in AF.

Table 1: Changes in KCa2 Channel mRNA Expression in Atrial Fibrillation

| KCa2 Subtype | Condition | Species | Atrial Tissue | Change in mRNA Expression | Reference |

| KCNN1 (KCa2.1) | Paroxysmal AF with Heart Failure | Human | Right Atrium | ↓ 73% | [8] |

| Chronic AF with Heart Failure | Human | Right Atrium | ↓ 78% | [7] | |

| Chronic AF | Human | Atria | Significantly decreased | [6][10] | |

| KCNN2 (KCa2.2) | Paroxysmal AF with Heart Failure | Human | Right Atrium | ↓ 62% | [8] |

| Porcine AF Model (14 days) | Pig | Right Atrium | ↓ 34% (trend) | [1] | |

| Chronic AF | Human | Atria | Significantly decreased | [6][10][11] | |

| KCNN3 (KCa2.3) | Paroxysmal AF with Heart Failure | Human | Right Atrium | ↓ 50% | [8] |

| Porcine AF Model (14 days) | Pig | Right Atrium | Reduced | [1] | |

| Chronic AF | Human | Atria | Significantly decreased | [6][10] |

Table 2: Changes in KCa2 Channel Protein Expression in Atrial Fibrillation

| KCa2 Subtype | Condition | Species | Atrial Tissue | Change in Protein Expression | Reference |

| KCa2.1 | Chronic AF | Human | Atria | Remarkably decreased | [6][10] |

| Porcine AF Model (14 days) | Pig | Right Atrium | ↓ 72% (numerical decrease) | [7] | |

| KCa2.2 | Chronic AF | Human | Atria | Remarkably decreased | [6][10] |

| KCa2.3 | Chronic AF | Human | Atria | Remarkably decreased | [6][10] |

Table 3: Effects of KCa2 Channel Inhibitors on Atrial Electrophysiology

| Inhibitor | Model | Species | Effect | Quantitative Change | Reference |

| ICA (1 µM) | Isolated Perfused Heart (Stretch-induced AF) | Rabbit | AERP Prolongation | ↑ 20.5 ± 2.2 ms | [12] |

| Atrial APD90 Prolongation | ↑ 9.1 ± 2.7 ms | [12] | |||

| NS8593 (5 mg/kg) | In vivo Persistent AF Model | Horse | Atrial Fibrillation Cycle Length (AFCL) Prolongation | ↑ ~50 ms | [13] |

| AP30663 (5 mg/kg) | In vivo Anesthetized Model | Rat | AERP Prolongation | ↑ to 189.9 ± 18.6% of baseline | [2] |

Table 4: IC50 Values of Selected KCa2 Channel Inhibitors

| Inhibitor | KCa2 Subtype Target | IC50 | Reference |

| ICA | KCa2.2 and KCa2.3 | 0.3–0.5 µM | [12] |

| Apamin | KCa2.2 > KCa2.3 > KCa2.1 | pM to nM range | [4] |

| UCL 1684 | KCa2 channels | Not specified | [14] |

| NS8593 | KCa2 channels | Not specified | [13] |

Signaling Pathways Involving KCa2 Channels in Atrial Fibrillation

The regulation of KCa2 channels in atrial cardiomyocytes is complex and involves multiple signaling pathways that are often dysregulated in AF.

Upstream Regulation:

-

Intracellular Calcium (Ca²⁺): The primary activator of KCa2 channels is intracellular Ca²⁺, which binds to calmodulin (CaM) that is constitutively associated with the C-terminus of the channel. In AF, altered Ca²⁺ handling can lead to increased diastolic Ca²⁺ levels, potentially enhancing KCa2 channel activity.[2][7]

-

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII is a key signaling molecule that is upregulated and hyperactivated in AF.[15][16] CaMKII can directly phosphorylate KCa2 channels, increasing their sensitivity to Ca²⁺ and leading to an enhanced IK,Ca.[7][17] This contributes to the shortening of the atrial APD.

-

Protein Kinase A (PKA): PKA, activated by β-adrenergic stimulation, can also phosphorylate KCa2 channels, although its role in AF-related remodeling of these channels is less clear than that of CaMKII.[2][9]

-

Protein Phosphatase 2A (PP2A): PP2A is a major phosphatase in the heart that opposes the actions of kinases.[10][13] In AF, alterations in PP2A activity can affect the phosphorylation state and function of KCa2 channels.[2]

-

Transcriptional Regulation: Transcription factors such as PITX2 and histone deacetylases (HDACs) have been implicated in the regulation of KCNN gene expression.[18][19][20] Dysregulation of these factors in AF can lead to changes in KCa2 channel expression levels.

Downstream Effects:

The activity of KCa2 channels directly influences the repolarization of the atrial action potential. Increased KCa2 channel activity, as seen in some stages of AF, leads to a shortening of the APD and ERP, which creates a vulnerable substrate for re-entry. Conversely, inhibition of KCa2 channels prolongs the APD and ERP, an anti-arrhythmic mechanism.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of KCa2 channels in atrial fibrillation.

Isolation of Human Atrial Myocytes for Patch-Clamp Electrophysiology

This protocol is adapted from methods described for isolating human atrial cardiomyocytes for electrophysiological studies.[11][21][22][23][24]

Materials:

-

Human right atrial appendage tissue

-

Ca²⁺-free Tyrode's solution

-

Enzyme solution 1: Ca²⁺-free Tyrode's with Collagenase Type II and Protease Type XXIV

-

Enzyme solution 2: Ca²⁺-free Tyrode's with Collagenase Type II

-

Kraft-Brühe (KB) solution

-

Bovine serum albumin (BSA)

Procedure:

-

Tissue Collection and Preparation:

-

Obtain fresh human right atrial appendage tissue in cold, oxygenated Ca²⁺-free Tyrode's solution.

-

Mince the tissue into small pieces (approximately 1-2 mm³) in fresh Ca²⁺-free Tyrode's solution.

-

Wash the tissue pieces several times to remove excess blood.

-

-

Enzymatic Digestion:

-

Transfer the tissue pieces to a flask containing Enzyme Solution 1 and incubate at 37°C with gentle agitation for 45-60 minutes.

-

Triturate the tissue gently every 15 minutes with a wide-bore pipette.

-

Stop the first digestion by adding an equal volume of Ca²⁺-free Tyrode's solution with 1% BSA.

-

Pellet the remaining tissue chunks by gentle centrifugation and discard the supernatant containing the digested cells from this first step.

-

Resuspend the tissue chunks in Enzyme Solution 2 and continue incubation at 37°C with gentle agitation.

-

Monitor the digestion closely by taking small aliquots every 5-10 minutes and observing the release of rod-shaped, Ca²⁺-tolerant myocytes under a microscope.

-

-

Cell Harvesting and Storage:

-

When a sufficient number of viable myocytes are observed, stop the digestion by adding Ca²⁺-free Tyrode's solution with BSA.

-

Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

-

Allow the myocytes to settle by gravity or gentle centrifugation.

-

Carefully aspirate the supernatant and resuspend the cell pellet in KB solution.

-

Gradually reintroduce Ca²⁺ to the cell suspension in a stepwise manner to a final concentration of 1.8 mM.

-

Store the isolated myocytes at room temperature for use in patch-clamp experiments on the same day.

-

Western Blotting for KCa2 Channel Protein Expression

This protocol is a general guide for Western blotting of KCa2 channel proteins from atrial tissue lysates.[7][25][26][27]

Materials:

-

Frozen atrial tissue samples

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against KCa2.1, KCa2.2, and KCa2.3

-

HRP-conjugated secondary antibody

-

ECL detection reagents

Procedure:

-

Protein Extraction:

-

Homogenize frozen atrial tissue in ice-cold RIPA buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-KCa2.2) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Signal Detection and Analysis:

-

Apply ECL detection reagents to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

-

Quantitative PCR (qPCR) for KCa2 Channel mRNA Expression

This protocol outlines the steps for quantifying KCa2 channel mRNA levels in atrial tissue.[14]

Materials:

-

Frozen atrial tissue samples

-

RNA extraction kit (e.g., TRIzol)

-

DNase I

-

cDNA synthesis kit

-

qPCR primers for KCNN1, KCNN2, KCNN3, and a reference gene (e.g., GAPDH)

-

SYBR Green qPCR master mix

Procedure:

-

RNA Extraction and DNase Treatment:

-

Homogenize frozen atrial tissue in RNA extraction reagent.

-

Isolate total RNA according to the manufacturer's protocol.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using spectrophotometry.

-

-

cDNA Synthesis:

-

Reverse transcribe an equal amount of total RNA from each sample into cDNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol (denaturation, annealing, extension).

-

Include no-template controls to check for contamination.

-

Perform a melt curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target genes (KCNN1, KCNN2, KCNN3) normalized to the reference gene using the ΔΔCt method.

-

Langendorff-Perfused Heart Model for Atrial Fibrillation Studies

This protocol describes the setup and use of an isolated, retrogradely perfused heart model to study AF.[26][28][29][30][31]

Materials:

-

Animal (e.g., rabbit, rat)

-

Heparin

-

Anesthetic

-

Langendorff apparatus

-

Krebs-Henseleit buffer

-

Pacing electrodes

-

Recording electrodes (ECG or monophasic action potential)

Procedure:

-

Heart Isolation:

-

Anesthetize the animal and administer heparin to prevent coagulation.

-

Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

-

-

Langendorff Perfusion Setup:

-

Mount the heart on the Langendorff apparatus by cannulating the aorta.

-

Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure.

-

Allow the heart to stabilize.

-

-

Induction of Atrial Fibrillation:

-

Place pacing electrodes on the atria.

-

Induce AF using programmed electrical stimulation, such as burst pacing (rapid, short-duration stimuli).

-

-

Electrophysiological Measurements and Drug Testing:

-

Record atrial electrical activity using surface ECG or monophasic action potential electrodes.

-

Measure parameters such as AF duration, AF cycle length, and AERP.

-

Administer test compounds (e.g., KCa2 channel inhibitors) via the perfusate and assess their effects on AF.

-

Optical Mapping of Atrial Electrical Activity

This protocol provides a general overview of optical mapping to visualize electrical propagation in the atria.[27][32][33][34][35]

Materials:

-

Isolated, Langendorff-perfused heart

-

Voltage-sensitive fluorescent dye (e.g., di-4-ANEPPS)

-

Excitation-contraction uncoupler (e.g., blebbistatin)

-

High-speed, high-resolution camera

-

Light source for dye excitation

-

Optical filters

Procedure:

-

Heart Preparation and Dye Loading:

-

Prepare a Langendorff-perfused heart as described above.

-

Administer an excitation-contraction uncoupler to minimize motion artifacts.

-

Load the heart with a voltage-sensitive dye by adding it to the perfusate.

-

-

Optical Recording:

-

Position the heart in front of the camera.

-

Illuminate the heart with the appropriate wavelength of light to excite the dye.

-

Record the fluorescent signal using the high-speed camera. The changes in fluorescence intensity correspond to changes in membrane potential.

-

-

Data Analysis:

-

Process the recorded images to generate maps of electrical activation and repolarization.

-

Analyze parameters such as action potential duration, conduction velocity, and the presence of re-entrant circuits (rotors).

-

Therapeutic Potential and Future Directions

The atrial-selective nature of KCa2 channels makes them a highly attractive target for the development of novel anti-arrhythmic drugs for AF.[5] A phase 2 clinical trial of a KCa2 channel inhibitor, this compound, demonstrated its efficacy in converting recent-onset AF to sinus rhythm.[20] This provides strong clinical validation for this therapeutic approach.

Future research in this area will likely focus on:

-

Subtype Selectivity: Developing inhibitors with greater selectivity for specific KCa2 channel subtypes that are most critically involved in AF pathophysiology.

-

Understanding Remodeling: Further elucidating the complex, time-dependent changes in KCa2 channel expression and function during the progression from paroxysmal to persistent AF.

-

Combination Therapies: Investigating the potential for combining KCa2 channel inhibitors with other anti-arrhythmic agents to enhance efficacy and reduce side effects.

-

Personalized Medicine: Identifying patient populations who are most likely to respond to KCa2 channel-targeted therapies based on their specific genetic and electrophysiological profiles.

Conclusion

KCa2 channels are key players in the electrophysiological landscape of the atria and their dysregulation is intimately linked to the pathophysiology of atrial fibrillation. Their atrial-predominant function presents a unique opportunity for the development of targeted therapies with an improved safety profile. This technical guide has provided a comprehensive overview of the current understanding of the role of KCa2 channels in AF, supported by quantitative data, detailed experimental protocols, and an exploration of the relevant signaling pathways. It is hoped that this resource will aid researchers, scientists, and drug development professionals in their efforts to translate this promising therapeutic target into novel and effective treatments for patients with atrial fibrillation.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Targeting small-conductance calcium-activated potassium channels in atrial fibrillation: therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Small-conductance calcium-activated potassium channels in the heart: expression, regulation and pathological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Conductance Ca2 +-Activated K+ (SK) Channel mRNA Expression in Human Atrial and Ventricular Tissue: Comparison Between Donor, Atrial Fibrillation and Heart Failure Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic variants associated with risk of atrial fibrillation regulate expression of PITX2, CAV1, MYOZ1, C9orf3 and FANCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Increases Small-Conductance Ca2+-Activated K+ Current in Patients with Chronic Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trigger-Specific Remodeling of KCa2 Potassium Channels in Models of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Roles and regulation of protein phosphatase 2A (PP2A) in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp [frontiersin.org]

- 12. research.rug.nl [research.rug.nl]

- 13. Frontiers | Regulation of Ca2+ transient by PP2A in normal and failing heart [frontiersin.org]

- 14. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidized CaMKII Triggers Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Calcium dysregulation in atrial fibrillation: the role of CaMKII [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Differential regulation of KCa 2.1 (KCNN1) K+ channel expression by histone deacetylases in atrial fibrillation with concomitant heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transcriptional factors in calcium mishandling and atrial fibrillation development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Differential regulation of KCa2.1 (KCNN1) K+ channel expression by histone deacetylases in atrial fibrillation with concomitant heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolation of human atrial myocytes for simultaneous measurements of Ca2+ transients and membrane currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Isolation of Human Atrial Myocytes for Simultaneous Measurements of Ca2+ Transients and Membrane Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 25. Frontiers | The Role of CaMKII Overexpression and Oxidation in Atrial Fibrillation—A Simulation Study [frontiersin.org]

- 26. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ahajournals.org [ahajournals.org]

- 28. ahajournals.org [ahajournals.org]

- 29. ahajournals.org [ahajournals.org]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. ahajournals.org [ahajournals.org]

- 33. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 34. Processing and analysis of cardiac optical mapping data obtained with potentiometric dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 35. How to Perform Rotor Mapping for Atrial Fibrillation Ablation | Thoracic Key [thoracickey.com]

The Impact of AP30663 on Neuronal Afterhyperpolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AP30663 is a potent small molecule inhibitor of small-conductance calcium-activated potassium (KCa2), also known as SK channels. While primarily investigated for its therapeutic potential in atrial fibrillation, its mechanism of action holds significant implications for neuronal excitability through the modulation of afterhyperpolarization (AHP). In neurons, KCa2 channels are key mediators of the medium afterhyperpolarization (mAHP), a critical component in regulating neuronal firing patterns, spike frequency adaptation, and overall excitability. This technical guide provides an in-depth overview of the established role of KCa2 channels in neuronal AHP and extrapolates the expected impact of this compound based on its known pharmacological profile. This document summarizes quantitative data on KCa2 channel inhibition, details relevant experimental protocols, and provides visualizations of the underlying pathways and experimental workflows.

Disclaimer: The majority of the available research on this compound focuses on its cardiac effects. Direct experimental data on the effects of this compound on afterhyperpolarization in neurons is limited. The information presented here is based on the compound's known mechanism of action as a potent KCa2 channel inhibitor and data from studies using other KCa2 channel blockers, such as apamin (B550111), in neuronal preparations.

Introduction to Afterhyperpolarization and KCa2 Channels in Neurons

Following an action potential, the neuronal membrane potential transiently becomes more negative than the resting potential, a phenomenon known as afterhyperpolarization (AHP). AHPs are broadly classified into three components based on their duration: fast (fAHP), medium (mAHP), and slow (sAHP).[1] The mAHP, typically lasting for tens to hundreds of milliseconds, is crucial for determining the interspike interval and thereby controlling the firing frequency of a neuron.[1]

The primary drivers of the mAHP are the small-conductance calcium-activated potassium (KCa2/SK) channels.[2][3] This family of ion channels comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3).[2] These channels are voltage-independent and are gated solely by intracellular calcium (Ca²⁺).[2] An influx of Ca²⁺ during an action potential leads to the opening of KCa2 channels, the subsequent efflux of potassium ions (K⁺), and the hyperpolarization of the membrane, which manifests as the mAHP. By increasing the duration a neuron remains hyperpolarized, the mAHP influences the firing rate and pattern of neuronal discharge.

This compound: A Potent Inhibitor of KCa2 Channels

This compound is a novel negative allosteric modulator of KCa2 channels.[4] It inhibits all three KCa2 channel subtypes by decreasing the calcium sensitivity of the channel.[4] While its development has been focused on treating atrial fibrillation, its potent inhibition of KCa2 channels suggests a significant impact on neuronal function. The compound was, however, designed to have limited central nervous system (CNS) exposure to minimize potential neurological side effects.[4]

Quantitative Data on KCa2 Channel Inhibition

The inhibitory potency of this compound on the different human KCa2 channel subtypes has been determined using whole-cell patch-clamp recordings in HEK cells stably expressing these channels. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| KCa2 Channel Subtype | IC₅₀ of this compound (µM) |

| KCa2.1 (hSK1) | 2.29 ± 0.22 |

| KCa2.2 (hSK2) | 1.46 ± 0.28 |

| KCa2.3 (hSK3) | 1.09 ± 0.09 |

| Data from Diness et al. (2020)[4] |

As a point of comparison, the well-established KCa2 channel blocker, apamin, is often used in nanomolar concentrations to study the role of these channels in neurons. The following table summarizes the effects of apamin on the mAHP in hippocampal neurons, providing an expected parallel for the action of this compound.

| Neuronal Preparation | Apamin Concentration | Effect on mAHP | Reference |

| CA1 Pyramidal Neurons | 100 nM | Fully suppressed mAHP following a calcium spike | [5] |

| CA1 Pyramidal Neurons | 100 nM | No measurable effect on mAHP following a train of 5 Na⁺ spikes | [5] |

| Cultured Hippocampal Neurons | Not specified | Enhanced by anandamide (B1667382) via apamin-sensitive SK channels | [6] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical connections relevant to the impact of this compound on neuronal afterhyperpolarization.

Experimental Protocols

To investigate the effects of this compound on neuronal afterhyperpolarization, standard electrophysiological techniques, specifically whole-cell patch-clamp recordings in the current-clamp mode, are employed.

Whole-Cell Patch-Clamp Recording of Afterhyperpolarization

This protocol is designed for recording from neurons in acute brain slices or cultured neurons.

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.

-

Intracellular Solution: (in mM) 135 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.

Procedure:

-

Slice Preparation/Cell Culture: Prepare acute brain slices (e.g., hippocampus, cortex) or plate cultured neurons on coverslips.

-

Recording Setup: Transfer the preparation to a recording chamber on an upright microscope, continuously perfused with oxygenated aCSF at a physiological temperature (32-34°C).

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.

-

Obtaining a Whole-Cell Recording:

-

Approach a neuron under visual guidance (e.g., DIC optics).

-

Apply gentle positive pressure to the pipette.

-

Upon contacting the cell membrane, release the pressure to form a Giga-ohm seal.

-

Apply brief, gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

-

Current-Clamp Recording:

-

Switch the amplifier to current-clamp mode.

-

Allow the cell to stabilize for several minutes.

-

Determine the resting membrane potential. If necessary, inject a small holding current to maintain the membrane potential at a consistent level (e.g., -70 mV).

-

-

Eliciting Afterhyperpolarization:

-

Inject a series of depolarizing current steps of varying amplitudes and durations to elicit trains of action potentials. A typical stimulus would be a 100-500 ms (B15284909) pulse of 100-500 pA.

-

Record the membrane potential changes following the cessation of the current pulse. The hyperpolarization below the resting potential is the AHP.

-

-

Data Acquisition and Analysis:

-

Acquire data using appropriate software (e.g., pCLAMP, AxoGraph).

-

Measure the peak amplitude and duration of the mAHP. The mAHP is typically measured within the first few hundred milliseconds following the spike train.

-

-

Pharmacology:

-

After obtaining stable baseline recordings, perfuse the bath with aCSF containing the desired concentration of this compound.

-

Repeat the AHP elicitation protocol and compare the AHP characteristics before and after drug application.

-

Experimental Workflow Diagram

Expected Impact of this compound on Neuronal Afterhyperpolarization and Excitability

Based on its potent inhibition of KCa2 channels, the application of this compound to neurons is expected to have the following effects:

-

Reduction of the Medium Afterhyperpolarization (mAHP): By inhibiting KCa2 channels, this compound will reduce the outward potassium current that underlies the mAHP. This will result in a decrease in the amplitude and/or duration of the mAHP.

-

Increased Neuronal Firing Rate: A reduction in the mAHP will shorten the interspike interval, leading to an increase in the firing frequency of the neuron in response to a sustained depolarizing stimulus.

-

Decreased Spike Frequency Adaptation: The mAHP contributes to spike frequency adaptation, where the firing rate of a neuron decreases over time during a prolonged stimulus. By blocking the mAHP, this compound is expected to reduce this adaptation, causing the neuron to fire at a more sustained high frequency.

These expected effects are consistent with observations from studies using other KCa2 channel blockers like apamin, which has been shown to increase neuronal excitability.[5]

Conclusion and Future Directions

This compound is a powerful pharmacological tool for modulating KCa2 channel activity. While its primary therapeutic target has been the heart, its mechanism of action strongly suggests a significant impact on neuronal function by reducing the medium afterhyperpolarization. This would, in turn, lead to an increase in neuronal excitability.

For researchers in neuroscience and drug development, this compound presents an opportunity to explore the role of KCa2 channels in various neurological processes and diseases. Future research should focus on directly characterizing the effects of this compound in different neuronal populations to confirm its impact on afterhyperpolarization and to explore its potential as a modulator of neuronal excitability in the central nervous system, bearing in mind its designed low CNS permeability. Such studies will be crucial for a comprehensive understanding of the full pharmacological profile of this compound.

References

- 1. Afterhyperpolarization - Wikipedia [en.wikipedia.org]

- 2. Small conductance Ca2+-activated K+ channels and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology and Therapeutic Potential of SK, H, and M Medium AfterHyperPolarization Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Enhancement of apamin-sensitive medium afterhyperpolarization current by anandamide and its role in excitability control in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AP30663 Patch Clamp Analysis in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP30663 is a novel small molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels, which is under development for the treatment of atrial fibrillation.[1][2][3] Understanding the electrophysiological effects and mechanism of action of this compound on KCa2 channels is crucial for its continued development. This document provides detailed application notes and protocols for characterizing the effects of this compound on KCa2 channels heterologously expressed in Human Embryonic Kidney (HEK293) cells using the whole-cell patch clamp technique.

Mechanism of Action

This compound acts as a negative allosteric modulator of KCa2 channels.[1][2] Its primary mechanism of action involves reducing the apparent sensitivity of the channel to intracellular calcium (Ca²⁺), which is the primary gating mechanism for this channel class.[4] This is achieved by right-shifting the Ca²⁺-activation curve of the channel, meaning that a higher concentration of intracellular Ca²⁺ is required to open the channel in the presence of this compound.[1][2][5] This inhibitory effect has been demonstrated on KCa2.1, KCa2.2, and KCa2.3 channel subtypes.[1]

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound on various human KCa2 channel subtypes expressed in HEK293 cells, as determined by automated whole-cell patch clamp electrophysiology.

Table 1: Inhibitory Potency (IC₅₀) of this compound on KCa2 Channels

| Channel Subtype | IC₅₀ (µM) | Number of Experiments (n) |

| hKCa2.1 | 11.8 ± 1.1 | 9 |

| hKCa2.2 | 8.0 ± 0.6 | 19 |

| hKCa2.3 | 5.2 ± 0.4 | 16 |

Data sourced from whole-cell patch clamp recordings in HEK293 cells stably expressing the respective human KCa2 channel subtype.[1]

Table 2: Selectivity Profile of this compound against other Cardiac Ion Channels

| Ion Channel | Current | % Inhibition at 10 µM this compound |

| hKᵥ11.1a (hERG) | IKr | IC₅₀ = 15.1 ± 2.1 µM |

| hKᵥ11.1a/1b | IKr | IC₅₀ = 4.0 ± 1.5 µM (manual patch clamp at 35°C) |

| hNaᵥ1.5 | INa | Not specified |

| hCaᵥ1.2 | ICa | Not specified |

This table highlights the selectivity of this compound for KCa2 channels over other key cardiac ion channels, although some off-target effects are observed at higher concentrations.[1]

Experimental Protocols

Cell Culture and Transfection

This protocol describes the maintenance and preparation of HEK293 cells for patch clamp experiments.

-

Cell Line: Use a stable HEK293 cell line expressing the human KCa2 channel subtype of interest (e.g., KCa2.1, KCa2.2, or KCa2.3).

-

Culture Medium: Maintain the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Passaging: Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

Plating for Electrophysiology:

-

24-48 hours before the experiment, detach the cells using a gentle cell dissociation reagent (e.g., TrypLE™ Express).

-

Plate the cells at a low density onto glass coverslips (12 mm diameter) placed in a 35 mm culture dish. This ensures that individual, healthy cells are available for patching.

-

Whole-Cell Patch Clamp Protocol

This protocol details the steps for recording KCa2 channel currents in HEK293 cells using the whole-cell patch clamp configuration. The recordings can be performed using either manual or automated patch clamp systems.

Solutions and Reagents:

Table 3: Composition of Symmetrical K⁺ Solutions

| Component | Extracellular Solution (in mM) | Intracellular (Pipette) Solution (in mM) |

| KCl | 140 | 140 |

| MgCl₂ | 2 | 2 |

| HEPES | 10 | 10 |

| EGTA | 5 | 5 |

| CaCl₂ | As required to achieve desired free Ca²⁺ | As required to achieve desired free Ca²⁺ |

| ATP-Mg | - | 2 |

| GTP-Na | - | 0.1 |

| pH | 7.4 with KOH | 7.2 with KOH |

| Osmolarity | ~310 mOsm | ~300 mOsm |

Note: The free Ca²⁺ concentration in the intracellular solution is critical for activating KCa2 channels and should be carefully calculated and buffered with EGTA. For studying the Ca²⁺-dependence of this compound action, a range of free Ca²⁺ concentrations will be required.

This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

-

On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations (e.g., 1 µM, 10 µM, 30 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent effects.

Recording Procedure:

-

Setup: Place a coverslip with the HEK293 cells in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

-

Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Cell Dialysis: Allow the cell to dialyze with the intracellular solution for at least 5 minutes before starting the recordings.

-

Voltage Protocol:

-

Hold the membrane potential at 0 mV.

-

Apply a depolarizing voltage ramp from -80 mV to +80 mV over 200 ms (B15284909) to elicit KCa2 currents.[1][5][6]

-

-

Data Acquisition: Record the currents using a patch clamp amplifier and appropriate data acquisition software.

-

Drug Application:

-

Establish a stable baseline recording of KCa2 currents in the absence of the compound.

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Record the currents in the presence of the compound until a steady-state effect is observed.

-

-

Washout: Perfuse the chamber with the drug-free extracellular solution to observe the reversibility of the drug effect.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound patch clamp analysis.

Signaling Pathway

Caption: this compound signaling pathway on KCa2 channels.

References

- 1. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Developing High-Throughput Assays to Analyze and Screen Electrophysiological Phenotypes. | Broad Institute [broadinstitute.org]

- 5. HEK Cells in Electrophysiological Assays: Best Practices [cytion.com]

- 6. 2.6. HEK‐293T cells & whole‐cell patch‐clamp electrophysiology [bio-protocol.org]

Application Notes and Protocols for AP30663 in an Isolated Langendorff Heart Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP30663 is a novel small molecule inhibitor of the small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels.[1][2][3] These channels are considered a promising target for the treatment of atrial fibrillation (AF).[1][2][3] this compound functions as a negative allosteric modulator of KCa2 channels, specifically by right-shifting the Ca2+-activation curve of the KCa2.3 channel subtype.[1][2][3][4] This inhibition of KCa2 channels leads to a prolongation of the atrial effective refractory period (AERP), a key anti-arrhythmic mechanism, with comparatively minor effects on ventricular repolarization (QT interval).[1][2][3] The isolated Langendorff heart model is a powerful ex vivo tool that allows for the study of cardiac function and pharmacology in the absence of systemic neural and hormonal influences.[5][6][7] This document provides a detailed protocol for utilizing this compound in an isolated guinea pig Langendorff heart model to investigate its cardiac electrophysiological effects.

Mechanism of Action of this compound

Caption: Signaling pathway of this compound in cardiomyocytes.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on key electrophysiological parameters in the isolated guinea pig heart.

| Concentration of this compound (µM) | Change in Atrial Effective Refractory Period (AERP) | Change in Corrected QT interval (QTcH) | Observations on Heart Rate and PQ-interval |

| 1 | Concentration-dependent increase | Minor prolongation | Slows heart rate and prolongs the PQ-interval, suggesting effects on nodal tissue.[1] |

| 3 | Concentration-dependent increase | Minor prolongation | Slows heart rate and prolongs the PQ-interval, suggesting effects on nodal tissue.[1] |

| 10 | Significant, concentration-dependent increase | Minor prolongation | Slows heart rate and prolongs the PQ-interval, suggesting effects on nodal tissue.[1] |

Experimental Protocol: this compound in Isolated Guinea Pig Langendorff Heart

This protocol details the procedure for investigating the effects of this compound on an isolated guinea pig heart using the Langendorff perfusion method.

Materials and Reagents

-

Guinea Pig (species appropriate for the study)

-

Anesthesia (e.g., sodium pentobarbital)

-

Heparin

-

Krebs-Henseleit Buffer (or other suitable physiological salt solution)

-

This compound

-

Solvent for this compound (e.g., DMSO, followed by dilution in buffer)

-

Langendorff Apparatus (including perfusion reservoir, cannula, bubble trap, and temperature control)

-

Data Acquisition System with ECG and pressure transducers

-

Pacing electrode

-

Monophasic action potential (MAP) electrode (optional)

-

Surgical instruments for thoracotomy and heart excision

-

Ice-cold cardioplegia solution

Experimental Workflow

Caption: Experimental workflow for this compound in the Langendorff model.

Procedure

-

Animal Preparation and Heart Excision:

-

Anesthetize the guinea pig according to approved institutional animal care and use committee protocols.

-

Administer heparin to prevent blood clotting.

-

Perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and immediately place it in ice-cold cardioplegia solution to arrest cardiac activity and protect the myocardium.[5]

-

-

Langendorff Apparatus Setup and Heart Mounting:

-

Prime the Langendorff apparatus with oxygenated Krebs-Henseleit buffer maintained at 37°C.

-

Identify the aorta and carefully cannulate it onto the perfusion cannula of the Langendorff apparatus.[5]

-

Secure the aorta to the cannula with a suture.

-

Initiate retrograde perfusion through the aorta. The perfusion pressure will close the aortic valve and force the perfusate into the coronary arteries, thus nourishing the heart muscle.[6]

-

Allow the heart to stabilize for a baseline period of approximately 20 minutes. During this time, ensure a stable heart rate and contractile function.

-

-

Preparation of this compound Perfusate:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare the final working concentrations of this compound (1, 3, and 10 µM) by diluting the stock solution into the Krebs-Henseleit buffer.[1] Ensure the final solvent concentration is minimal and consistent across all solutions, including a vehicle control.

-

-

Experimental Protocol:

-

Baseline Recording: Following the stabilization period, record baseline electrophysiological parameters for 20 minutes.[1] This includes ECG, heart rate, and AERP.

-

This compound Perfusion: Sequentially perfuse the heart with increasing concentrations of this compound (1, 3, and 10 µM).[1] Each concentration should be perfused for a 20-minute episode.[1]

-

Time-Matched Control: In a separate set of experiments, perfuse a heart with vehicle control solution for the same duration to account for any time-dependent changes in the preparation.[1]

-

-

Data Acquisition and Analysis:

-

ECG: Place three ECG electrodes near the heart to obtain a continuous electrocardiogram.[1] From the ECG, measure the heart rate, PQ-interval, and QT-interval. Correct the QT-interval for heart rate (QTc) using an appropriate formula for the species (e.g., Bazett's or Fridericia's formula).

-

Atrial Effective Refractory Period (AERP):

-

Place a pacing electrode on the right atrium.[1]

-

Pace the atria with a train of stimuli (e.g., 10 stimuli, S1) at a fixed cycle length.

-

Introduce an extra stimulus (S2) after the last S1 stimulus.

-

Gradually decrease the coupling interval between S1 and S2 until the S2 stimulus fails to elicit an atrial action potential. The longest S1-S2 interval that fails to produce a response is the AERP.[1]

-

-

Monophasic Action Potential (MAP) (Optional): A MAP electrode can be placed on the atrium to directly record the atrial action potential and visually confirm the determination of the AERP.[1]

-

Conclusion

The use of this compound in the isolated Langendorff heart model provides a robust and controlled environment to characterize its cardiac electrophysiological properties. This protocol, based on published studies, offers a framework for researchers to investigate the atrial-selective effects of this compound and similar KCa2 channel inhibitors. The data generated from these experiments can be crucial for the preclinical development of novel anti-arrhythmic drugs.

References

- 1. Mechanisms of Action of the KCa2-Negative Modulator this compound, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]